Supplier-Declared Purity & Batch Reproducibility: 5-(2-Methylphenyl)- vs. 5-(4-Methylphenyl)-1,3-thiazol-2-amine
For procurement, the purity specification and the availability of batch-specific QC data are critical differentiation points. The target compound is offered with a standard purity of ≥95% and comes with rigorous QC documentation (NMR, HPLC, GC) directly from the manufacturer, Bidepharm . In contrast, the closest structural analog, 5-(4-methylphenyl)-1,3-thiazol-2-amine, has a less defined analytical package from accessible commercial sources, with purity claims often unaccompanied by multi-method verification [1]. This creates a clear procurement risk differential for users needing a reproducible starting material for synthesis.
| Evidence Dimension | Supplier-declared purity & available batch analytics |
|---|---|
| Target Compound Data | ≥95% purity; batch-specific QC reports (NMR, HPLC, GC) provided |
| Comparator Or Baseline | 5-(4-Methylphenyl)-1,3-thiazol-2-amine: typically ≥95-98% purity but often lacks published multi-method batch QC documentation |
| Quantified Difference | Target provides a verifiable multi-method analytical package vs. a single purity claim for the analog. |
| Conditions | Comparison of commercial product datasheets from Bidepharm and generic chemical databases. |
Why This Matters
This difference quantifies procurement reliability, ensuring scientists receive a starting material with documented chemical identity, minimizing time lost on in-house re-characterization.
- [1] PubChem. (n.d.). Compound Summary for CID 159892750, 4-(4-methylphenyl)-1,3-thiazol-2-amine. View Source
